![molecular formula C11H13ClN2O B2716617 Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride CAS No. 1803592-37-1](/img/structure/B2716617.png)

Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

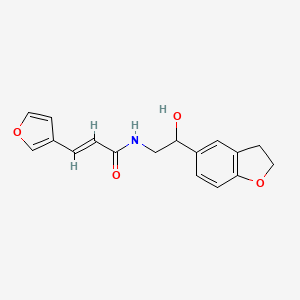

Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a spirocyclic lactam that possesses a unique structural arrangement, which makes it an interesting target for synthesis and study.

Aplicaciones Científicas De Investigación

- Spiro[indoline-3,3’-pyrrolidin]-2-one hydrochloride has garnered attention due to its role in diastereodivergent synthesis. Researchers have developed methods to synthesize fully disubstituted spiro[indoline-3,2′-pyrrolidin]-2-ones through base-promoted (3 + 2) cycloadditions . Importantly, these catalysts allow precise control over the configuration of stereocenters, leading to near-perfect diastereodivergence in most cases.

- Spiro-linked carbo- and heterocyclic compounds, including spiro[indoline-3,3’-pyrrolidin]-2-one derivatives, exhibit photochromism. For instance, spiro-indoline naphthoxazines maintain positive photochromism, while spiro-indoline naphthopyrans display negative photochromism . These properties make them promising candidates for applications in optoelectronics, sensors, and smart materials.

- Recent research explores the potential of photochromic spiro-indoline naphthoxazines (SINO) and naphthopyrans (NIPS) as photosensitizers in photovoltaic devices. These compounds, with their donor–pi–acceptor structures, offer exciting prospects for enhancing solar energy conversion efficiency .

- Lewis base catalysis, including tertiary phosphine and amine catalysts, has become a powerful tool for synthesizing cyclic and heterocyclic compounds. Spiro[indoline-3,3’-pyrrolidin]-2-one derivatives have been involved in diverse annulation reactions, demonstrating the versatility of Lewis base-mediated transformations .

Diastereodivergent Synthesis

Photochromic Compounds

Photovoltaics

Catalysis and Synthetic Methods

Propiedades

IUPAC Name |

spiro[1H-indole-3,3'-pyrrolidine]-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10;/h1-4,12H,5-7H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZIWWQRNMVBDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC12C3=CC=CC=C3NC2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(tert-butyl)-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2716534.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2716536.png)

![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716538.png)

![2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2716540.png)

![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2716555.png)